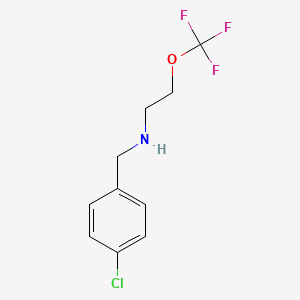

(4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an ethylamine group substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-trifluoromethoxyethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 4-chlorobenzyl chloride is reacted with 2-trifluoromethoxyethylamine in an appropriate solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Reactions

(4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo several chemical transformations:

-

Oxidation :

- Agents: Potassium permanganate or chromium trioxide

- Products: Carboxylic acids or aldehydes

-

Reduction :

- Agents: Lithium aluminum hydride or sodium borohydride

- Products: Amines or alcohols

-

Substitution :

- Nucleophiles: Hydroxide, cyanide, or amines

- Products: Substituted benzyl derivatives

Chemistry

In the realm of organic synthesis, this compound serves as a valuable building block for more complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate in synthetic pathways.

Biology

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit significant antimicrobial activity.

- Anticancer Properties : Research into its efficacy against cancer cells shows promise, necessitating further exploration into its mechanisms of action.

Medicine

In medicinal chemistry, this compound is explored for drug development:

- Pharmacophore Development : Its structural features may enhance the development of new therapeutic agents.

- Mechanism of Action : The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of related compounds in vitro, revealing that modifications at the benzyl position significantly influenced cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethoxy enhanced activity through increased lipophilicity and improved binding to target enzymes involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

4-Chlorobenzyl chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine.

4-Fluorobenzyl chloride: Similar in structure but with a fluorine atom instead of chlorine.

2,4-Dichlorobenzyl alcohol: Contains two chlorine atoms and an alcohol group.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a trifluoromethoxy group, which impart distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds.

Biological Activity

(4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a chlorobenzyl moiety and a trifluoromethoxy group, which are known to influence its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in therapeutic contexts.

The biological activity of this compound is primarily influenced by the electron-withdrawing trifluoromethoxy group, which enhances lipophilicity and membrane permeability. This property is crucial for the compound's interaction with biological targets, potentially leading to various pharmacological effects.

1. Antioxidant Activity

Compounds with similar structures have demonstrated significant antioxidant properties . The trifluoromethoxy group may enhance the ability to scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage.

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar functionalities can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

3. Antimalarial Activity

In structure-activity relationship studies, modifications including the introduction of trifluoromethoxy groups have been linked to decreased antiplasmodial potency in certain derivatives compared to their non-fluorinated counterparts. This highlights the importance of careful design in optimizing antimalarial efficacy .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. The presence of specific functional groups significantly impacts its biological properties:

- Trifluoromethoxy Group : Enhances lipophilicity and may improve interactions with biological targets.

- Chlorobenzyl Moiety : Contributes to the overall stability and reactivity of the compound, affecting its pharmacodynamics.

Properties

Molecular Formula |

C10H11ClF3NO |

|---|---|

Molecular Weight |

253.65 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(trifluoromethoxy)ethanamine |

InChI |

InChI=1S/C10H11ClF3NO/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |

InChI Key |

LGYWUUIOKQVZIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNCCOC(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.